molecular formula C24H27N5O3 B14939157 N-(4-acetylphenyl)-2-(4-benzylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

N-(4-acetylphenyl)-2-(4-benzylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B14939157
M. Wt: 433.5 g/mol
InChI Key: JWLWLDDLBLYHFM-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(4-benzylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide: is a complex organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(4-benzylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring, which can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Acetylation: The acetyl group is introduced by reacting the compound with acetic anhydride.

    Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring through a cyclization reaction with appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Biological Research: The compound can be used as a tool to study receptor-ligand interactions in biological systems.

    Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(4-benzylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets in the body:

    Receptor Binding: The compound may bind to specific receptors in the brain, modulating their activity.

    Pathway Modulation: It can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
  • N-(4-acetylphenyl)-2-(4-phenylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Uniqueness

N-(4-acetylphenyl)-2-(4-benzylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide is unique due to the presence of the benzyl group on the piperazine ring, which may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(4-benzylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide

InChI

InChI=1S/C24H27N5O3/c1-17(30)19-7-9-20(10-8-19)25-23(32)21-15-22(31)27-24(26-21)29-13-11-28(12-14-29)16-18-5-3-2-4-6-18/h2-10,21H,11-16H2,1H3,(H,25,32)(H,26,27,31)

InChI Key

JWLWLDDLBLYHFM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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